molecular formula C17H22FNO B1532711 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime CAS No. 946386-33-0

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime

Cat. No. B1532711
CAS RN: 946386-33-0
M. Wt: 275.36 g/mol
InChI Key: DOJRVNPEQYTUIW-XDJHFCHBSA-N
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Description

“1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one” is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.2334 . The IUPAC Standard InChI for this compound is InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 .


Molecular Structure Analysis

The chemical structure of “1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one” are not available in the sources I found .

Scientific Research Applications

Beckmann Rearrangement and Transformation Studies

The Beckmann rearrangement of related oxime compounds has been explored, providing insights into their transformation under acid catalysis. For instance, studies have shown that sulfuric acid can lead to the selective formation of specific azabicyclooctanones, indicating potential applications in synthetic organic chemistry and the production of specialized chemicals (Koval’skaya, Kozlov, & Shavyrin, 2004).

Crystal Structure Analysis

Investigations into the crystal structures of these compounds, such as the enolized form of related camphor derivatives, help understand their physical and chemical properties. This knowledge aids in their application in material science and molecular design (Niemeyer & Gan, 2005).

Coordination Chemistry and Conformational Analysis

The coordination of these compounds with metals, such as in triosmium clusters, has been studied for their potential in catalysis and materials science. The structural and conformational analyses of these complexes offer insights into designing new materials with desired properties (Korenev et al., 2007).

Fluorescence Probe Development

The development of fluorescent probes based on camphor-derived oximes for tracking hypochlorous acid in vivo and in vitro demonstrates their application in biochemistry and medical diagnostics. These compounds' selectivity and sensitivity make them suitable for biological imaging and environmental monitoring (Wang et al., 2022).

Antiviral Applications

Compounds containing the 1,7,7-trimethylbicyclo[2.2.1]heptane fragment have shown potential as antiviral agents, particularly against the influenza virus. The inhibitory activity and the mechanism of action studies of these compounds highlight their significance in developing new antiviral drugs (Sokolova et al., 2021).

properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO/c1-16(2)13-8-9-17(16,3)15(10-13)19-20-11-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJRVNPEQYTUIW-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC3=CC=C(C=C3)F)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/OCC3=CC=C(C=C3)F)/C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime
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1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime
Reactant of Route 3
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1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime
Reactant of Route 4
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime
Reactant of Route 5
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime
Reactant of Route 6
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime

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